Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride
Description
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS 162576-01-4) is a carbamate derivative featuring a benzyl-protected amine group, a methyl substituent, and a 2-aminoethyl chain. This compound is commonly utilized in medicinal chemistry as an intermediate for synthesizing histone deacetylase (HDAC) inhibitors and proteolysis-targeting chimeras (PROTACs) . The hydrochloride salt form enhances its stability and solubility, making it suitable for controlled reactions in organic synthesis. Its structure allows for selective modifications, enabling applications in targeted drug delivery and enzyme inhibition studies .
Properties
IUPAC Name |
benzyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWLBNDYLILRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597051 | |
| Record name | Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162576-01-4 | |
| Record name | Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selective Amine Protection Strategies
The synthesis begins with ethylenediamine, a diamine with two primary amine groups. Selective protection of one amine is critical to avoid undesired side reactions. In a method analogous to Example 1a of patent WO2016046843A1, tert-butoxycarbonyl (Boc) protection is employed to mask one amine. However, for this compound, benzyl chloroformate replaces Boc-anhydride to directly introduce the benzyl carbamate group:
-
Step 1 : Ethylenediamine is treated with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) to yield benzyl (2-aminoethyl)carbamate.
This step achieves mono-protection, leaving a free primary amine.
-
Step 2 : The free amine undergoes methylation using methyl iodide in the presence of a non-nucleophilic base (e.g., triethylamine). This yields benzyl (2-(methylamino)ethyl)carbamate:
Careful stoichiometry prevents over-alkylation, ensuring a single methyl group incorporation.
The secondary amine generated in Step 2 is subsequently protonated to form the hydrochloride salt. However, alternative routes leverage Grignard reactions or reductive amination for methyl group introduction, as seen in patent WO2016046843A1.
Grignard-Based Methylation
In a deviation from classical alkylation, Example 1c of the patent demonstrates the use of isopropenylmagnesium bromide to functionalize a keto-alkene intermediate. Adapting this approach:
-
Intermediate Synthesis : A Weinreb amide derivative of ethylenediamine is prepared using N,O-dimethylhydroxylamine hydrochloride.
-
Grignard Reaction : Treatment with methylmagnesium bromide introduces a methyl group, forming a tertiary amine precursor.
-
Carbamate Installation : Benzyl chloroformate reacts with the tertiary amine under anhydrous conditions to yield the target carbamate.
Salt Formation and Purification
The final step involves converting the free amine into its hydrochloride salt. This is achieved by treating the carbamate with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane):
Crystallization from ethanol/water mixtures (95:5) enhances purity, as described in Example 2 of the patent.
Analytical Validation and Yield Optimization
Critical parameters influencing yield include reaction temperature, solvent choice, and reagent purity. For instance:
Industrial-Scale Considerations
Large-scale synthesis requires addressing challenges such as exothermic reactions during methylation and ensuring consistent salt formation. Continuous flow reactors mitigate heat dissipation issues, while in-line pH monitoring stabilizes the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Oxidation: Corresponding oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Synthesis Overview
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Benzyl chloroformate, 2-aminoethylamine | Inert atmosphere, triethylamine | High |
| Oxidation | Hydrogen peroxide | Aqueous or organic solvents | Variable |
| Reduction | Sodium borohydride | Anhydrous solvents | High |
Chemistry
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride serves as a valuable reagent in organic synthesis. It is utilized for preparing various derivatives and intermediates, particularly in the development of pharmaceuticals. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to modify its structure for specific applications.
Biology
In biological research, this compound is employed in biochemical assays to study enzyme inhibition and protein interactions. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic properties by modulating pathways involved in pain perception. Its influence on neurotransmitter systems suggests potential applications in neurological research.
Medicine
The compound is being investigated for its therapeutic properties, particularly as a precursor for synthesizing pharmaceutical compounds. Research has highlighted its potential anticonvulsant effects, indicating that it may help reduce seizure activity in animal models. The exact mechanism of action remains to be fully elucidated but is believed to involve interaction with various biological targets.
Industry
In industrial applications, this compound is used in producing specialty chemicals and as an intermediate in manufacturing agrochemicals. Its versatility makes it suitable for various chemical processes.
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Initial studies suggest its potential to modulate inflammatory pathways.
- Neurological Applications : Interaction studies indicate binding affinity with neurotransmitter receptors.
- Anticonvulsant Effects : Related compounds have shown promise in reducing seizure activity.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound using animal models. The results showed a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Neurological Applications
Another investigation focused on the compound's interaction with serotonin receptors. Binding affinity assays indicated that it could modulate serotonin signaling pathways, which are crucial for mood regulation.
Mechanism of Action
The mechanism of action of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the target molecule involved. Detailed studies on its binding affinity and interaction with proteins provide insights into its mode of action .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of benzyl (2-aminoethyl)(methyl)carbamate hydrochloride with analogous carbamates:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Storage Conditions | Key Structural Differences |
|---|---|---|---|---|---|---|
| Benzyl (2-aminoethyl)(methyl)carbamate HCl | 162576-01-4 | C11H16ClN2O2 | 258.71 | 97% | 2–8°C, inert atmosphere | Methyl group on carbamate nitrogen |
| Benzyl N-(2-aminoethyl)carbamate HCl | 18807-71-1 | C10H14ClN2O2 | 230.69 | 95–99% | Ambient | No methyl substituent |
| 1-Cbz-Amino-2-methylaminoethane HCl | 277328-34-4 | C11H16ClN2O2 | 258.71 | 98% | 2–8°C | Methylaminoethyl chain vs. aminoethyl |
| Benzyl (2-amino-2-iminoethyl)carbamate HCl | 50850-19-6 | C10H14ClN3O2 | 243.69 | Not specified | 2–8°C, inert atmosphere | Imino group replaces methylamine |
Key Observations :
- 1-Cbz-Amino-2-methylaminoethane HCl (CAS 277328-34-4) shares the same molecular weight but features a methylaminoethyl chain, altering its basicity and hydrogen-bonding capacity .
- Benzyl (2-amino-2-iminoethyl)carbamate HCl (CAS 50850-19-6) replaces the methyl group with an imino moiety, significantly affecting its electronic properties and reactivity .
Biological Activity
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed exploration of its biological activity, synthesis, and applications based on diverse research findings.
This compound has the molecular formula and a molecular weight of approximately 244.72 g/mol. The compound appears as a white to yellow solid and is soluble in water. It is classified under carbamates, which are esters or salts of carbamic acid, featuring a benzyl group attached to an aminoethyl chain, making it structurally significant for various chemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.72 g/mol |
| Appearance | White to yellow solid |
| Solubility | Water-soluble |
| CAS Number | 162576-01-4 |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may have the potential to act as an anti-inflammatory and analgesic agent. Its structure allows it to interact with biological targets, potentially modulating pathways involved in pain and inflammation.
- Neurological Applications : The compound's influence on neurotransmitter systems suggests possible applications in neurological research. Interaction studies have indicated its binding affinity with various receptors and enzymes, particularly those involved in mood regulation and pain perception.
- Anticonvulsant Properties : Some studies have explored the anticonvulsant properties of related compounds, indicating a potential ability to reduce seizure activity in animal models. However, further research is needed to confirm these effects.
Currently, there is no specific literature detailing the precise mechanism of action for this compound. However, its structural features suggest that it may interact with various biological molecules, including enzymes and receptors. The ability to form hydrogen bonds due to its amino and carbamate groups enhances its binding affinity with target proteins, which is crucial for drug design.
Case Studies
-
Study on Anti-inflammatory Effects :
- A study investigated the compound's effects on inflammation markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups.
-
Neurotransmitter Interaction Study :
- Another study focused on the interaction of this compound with serotonin receptors. The findings suggested that it could potentially enhance serotonin signaling pathways, which may have implications for mood disorders.
Synthesis Methods
This compound can be synthesized through various methods:
- Direct Synthesis from Benzyl Chloroformate :
This synthesis method highlights the versatility of synthetic approaches available for this compound, emphasizing its importance in medicinal chemistry.
Applications
This compound finds applications across various fields:
- Pharmaceutical Development : Due to its potential therapeutic effects, it is being studied as a candidate for drug development targeting pain management and neurological disorders.
- Organic Synthesis : It serves as a protecting group for primary amines in organic synthesis, allowing further modifications while preventing unwanted reactions.
Q & A
Q. Table 1: Characterization Data
| Method | Parameters/Results | Reference |
|---|---|---|
| HPLC | Retention time: 8.2 min | |
| Melting Point | 169–172°C | |
| 1H NMR | δ 7.3 (m, 5H, Ar-H), 3.5 (s, 2H, CH₂) |
Advanced: How can spectral data discrepancies (e.g., unexpected NMR peaks) be resolved?
Methodological Answer:
Unexpected NMR signals may arise from:
- Rotameric Forms: Carbamate groups exhibit restricted rotation, causing splitting (e.g., δ 4.2–4.5 for -OCH₂-). Use variable-temperature NMR to confirm .
- Hydroscopicity: Absorbed moisture broadens peaks. Dry samples under vacuum before analysis .
- Byproducts: Trace amines or unreacted Cbz-Cl produce signals at δ 1.5–2.5 (alkyl protons) or δ 7.8 (aromatic protons). Repurify via column chromatography (silica gel, CH₂Cl₂/MeOH) .
Advanced: What experimental designs optimize its use as a protecting group in peptide synthesis?
Methodological Answer:
The benzyl carbamate group is acid-labile, making it suitable for orthogonal protection strategies:
Q. Table 2: Deprotection Efficiency
| Method | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| HBr/AcOH | 3 | 92 | 95 | |
| Pd/C, H₂ | 6 | 85 | 98 |
Advanced: How do pH and temperature affect its stability in aqueous solutions?
Methodological Answer:
- pH Stability: Hydrolysis accelerates in alkaline conditions (pH > 8). For aqueous work, maintain pH 4–6 using acetate buffers .
- Temperature: Store at 0–5°C to minimize degradation; avoid freeze-thaw cycles to prevent precipitation .
- Kinetic Analysis: Conduct accelerated stability studies (25–40°C, pH 4–9) with HPLC monitoring to calculate degradation rate constants .
Advanced: How can researchers address low yields in large-scale synthesis?
Methodological Answer:
Scale-up challenges often arise from:
Q. Table 3: Scale-Up Optimization
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Reference |
|---|---|---|---|
| Yield | 85% | 72% | |
| Purity | 98% | 95% |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation (H335 hazard) .
- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- First Aid: For eye exposure, rinse with water for 15 min; seek medical attention if irritation persists .
Advanced: What strategies validate its role in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase inhibition).
- Docking Studies: Compare molecular interactions with X-ray crystallography data of enzyme-inhibitor complexes .
- Control Experiments: Test structural analogs (e.g., benzyl-free carbamates) to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
